molecular formula C12H29Cl2NSi B12766513 Propylamine, N-(2-chloroethyl)-N-methyl-3-(triethylsilyl)-, hydrochloride CAS No. 84584-74-7

Propylamine, N-(2-chloroethyl)-N-methyl-3-(triethylsilyl)-, hydrochloride

Cat. No.: B12766513
CAS No.: 84584-74-7
M. Wt: 286.35 g/mol
InChI Key: CYBJJEMUEUYPGN-UHFFFAOYSA-N
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Description

Propylamine, N-(2-chloroethyl)-N-methyl-3-(triethylsilyl)-, hydrochloride is a chemical compound that belongs to the class of alkylamines This compound is characterized by the presence of a propylamine backbone with a 2-chloroethyl group, a methyl group, and a triethylsilyl group attached to it The hydrochloride form indicates that it is a salt formed with hydrochloric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propylamine, N-(2-chloroethyl)-N-methyl-3-(triethylsilyl)-, hydrochloride typically involves multiple steps. One common method starts with the reaction of propylamine with 2-chloroethyl chloride to form N-(2-chloroethyl)propylamine. This intermediate is then reacted with methyl iodide to introduce the methyl group, resulting in N-(2-chloroethyl)-N-methylpropylamine. Finally, the introduction of the triethylsilyl group is achieved by reacting the compound with triethylsilyl chloride in the presence of a base such as triethylamine. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propylamine, N-(2-chloroethyl)-N-methyl-3-(triethylsilyl)-, hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the amine and silyl groups.

    Hydrolysis: The triethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl compound.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

    Acids and Bases: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary or tertiary amine, while oxidation can produce an N-oxide derivative.

Scientific Research Applications

Propylamine, N-(2-chloroethyl)-N-methyl-3-(triethylsilyl)-, hydrochloride has several scientific research applications:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of various drugs, particularly those that require alkylamine moieties.

    Organic Synthesis:

    Material Science: It can be used in the preparation of functionalized materials, such as polymers and resins, where the triethylsilyl group imparts unique properties.

Mechanism of Action

The mechanism of action of Propylamine, N-(2-chloroethyl)-N-methyl-3-(triethylsilyl)-, hydrochloride involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins and nucleic acids. The triethylsilyl group can protect reactive sites during chemical reactions, preventing unwanted side reactions. The overall effect of the compound depends on the specific context in which it is used, such as in drug synthesis or material modification.

Comparison with Similar Compounds

Similar Compounds

    Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride: This compound is similar in structure but has an ethyl group instead of a methyl group.

    Propylamine, N-(2-chloroethyl)-N-isopropyl-, hydrochloride: This compound has an isopropyl group instead of a methyl group.

    Propylamine, N-(2-chloroethyl)-N-phenyl-, hydrochloride: This compound has a phenyl group instead of a methyl group.

Uniqueness

Propylamine, N-(2-chloroethyl)-N-methyl-3-(triethylsilyl)-, hydrochloride is unique due to the presence of the triethylsilyl group, which imparts specific chemical properties such as increased lipophilicity and the ability to act as a protecting group. This makes it particularly useful in synthetic chemistry and material science applications.

Properties

CAS No.

84584-74-7

Molecular Formula

C12H29Cl2NSi

Molecular Weight

286.35 g/mol

IUPAC Name

N-(2-chloroethyl)-N-methyl-3-triethylsilylpropan-1-amine;hydrochloride

InChI

InChI=1S/C12H28ClNSi.ClH/c1-5-15(6-2,7-3)12-8-10-14(4)11-9-13;/h5-12H2,1-4H3;1H

InChI Key

CYBJJEMUEUYPGN-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)CCCN(C)CCCl.Cl

Origin of Product

United States

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